N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE: is a complex organic compound that features a benzodioxole moiety and a dihydropyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the dihydropyrimidinyl group through a series of condensation and cyclization reactions. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the dihydropyrimidinyl group, potentially converting it to a fully saturated pyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the benzodioxole and dihydropyrimidinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of fully saturated pyrimidine derivatives.
Substitution: Formation of various substituted benzodioxole and pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents, particularly in the field of oncology and neurology.
Industry: In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The dihydropyrimidinyl group can bind to nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHYL-6-OXO-2-THIENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE
Uniqueness: The unique combination of the benzodioxole and dihydropyrimidinyl groups in N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21N3O4 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C22H21N3O4/c1-2-17-11-21(27)25(22(24-17)16-6-4-3-5-7-16)13-20(26)23-12-15-8-9-18-19(10-15)29-14-28-18/h3-11H,2,12-14H2,1H3,(H,23,26) |
InChI Key |
MORWHQPBMZIZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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